![molecular formula C10H6ClNO B1586497 6-chloro-2H-chromene-3-carbonitrile CAS No. 57543-67-6](/img/structure/B1586497.png)
6-chloro-2H-chromene-3-carbonitrile
Overview
Description
6-chloro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is a solid and has a melting point between 135 - 137°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point range of 135 - 137°C . It has a molecular weight of 191.62 .Scientific Research Applications
Chemical Transformations
6-Chloro-2H-chromene-3-carbonitrile shows interesting chemical reactivity. For instance, the reactivity of related compounds, such as 6-methylchromone-3-carbonitrile, towards nucleophilic reagents leads to the formation of various heterocyclic systems. These reactions proceed via γ-pyrone ring opening followed by cycloaddition onto the nitrile function, resulting in diverse structures (Ibrahim & El-Gohary, 2016).
Synthesis of Novel Derivatives
The compound serves as a precursor in synthesizing novel derivatives. For example, the condensation of related chromene carbonitriles with heteroarylamines has been explored to produce novel coumarin derivatives. These synthesized compounds are structurally diverse and have potential applications in various fields of chemistry (Dekic et al., 2008).
Eco-Friendly Synthesis Methods
This compound can be synthesized using green, eco-friendly methods. A protocol involving visible light irradiation in a water–ethanol mixture at room temperature has been demonstrated for synthesizing chromene nucleus and its derivatives. This method is notable for its environmentally friendly approach and efficiency (Yadav et al., 2015).
Optical Properties
Research into the optical properties of chromene derivatives, including those related to this compound, has led to the synthesis of new compounds with potential applications in photonics. These compounds demonstrate interesting solvatochromic properties and have been studied for their first hyperpolarizability, indicating their utility in optical applications (Levchenko et al., 2019).
Corrosion Inhibition
Derivatives of chromene carbonitriles, including this compound, have been studied as corrosion inhibitors for metals. Their effectiveness in protecting metals like mild steel in acidic environments has been demonstrated through both experimental and computational studies, indicating their potential as industrial corrosion inhibitors (Quadri et al., 2021).
Antimicrobial Properties
Certain derivatives of chromeno[2,3-b]-pyrimidine, synthesized from chromene carbonitriles, exhibit antimicrobial properties. This highlights the potential of this compound derivatives in developing new antimicrobial agents, expanding the scope of research in medicinal chemistry (Rai et al., 2010).
Safety and Hazards
Mechanism of Action
The mechanism of action of chromenes can vary widely depending on their specific chemical structure and the biological target they interact with. Some chromenes are known to interact with enzymes or receptors in the body, leading to changes in cellular signaling pathways . The specific effects of “6-chloro-2H-chromene-3-carbonitrile” would depend on its particular structure and the biological context in which it is used.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of “this compound”, including its solubility, stability, and reactivity .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also be specific to “this compound”. Factors such as pH, temperature, and the presence of other molecules could potentially influence its stability and activity .
properties
IUPAC Name |
6-chloro-2H-chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQZPGTELLAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363090 | |
Record name | 6-chloro-2H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-67-6 | |
Record name | 6-Chloro-2H-1-benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57543-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-2H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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